molecular formula C9H20O7S B609266 m-PEG4-sulfonic acid CAS No. 787524-78-1

m-PEG4-sulfonic acid

Cat. No. B609266
CAS RN: 787524-78-1
M. Wt: 272.31
InChI Key: JOLNKYKZGYOWSY-UHFFFAOYSA-N
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Description

M-PEG4-sulfonic acid is a PEG-based PROTAC linker . It contains a sulfonic acid group which can participate in esterification, halogenation, and replacement reactions . The hydrophilic PEG linker increases the water solubility of a compound in aqueous media .


Synthesis Analysis

M-PEG4-sulfonic acid is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular weight of m-PEG4-sulfonic acid is 272.32 and its formula is C9H20O7S . The SMILES representation is COCCOCCOCCOCCS(=O)(O)=O .


Chemical Reactions Analysis

M-PEG4-sulfonic acid can participate in esterification, halogenation, and replacement reactions . It is used in the synthesis of PROTACs .


Physical And Chemical Properties Analysis

M-PEG4-sulfonic acid is a liquid that appears colorless to light yellow . It is soluble and its solubility increases the water solubility of a compound in aqueous media .

Mechanism of Action

Target of Action

m-PEG4-sulfonic acid is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .

Mode of Action

m-PEG4-sulfonic acid acts as a linker in PROTACs, connecting the ligand for the E3 ubiquitin ligase with the ligand for the target protein . This allows the PROTAC to bring the E3 ubiquitin ligase into close proximity with the target protein, facilitating the transfer of ubiquitin to the target protein . The ubiquitinated target protein is then recognized by the proteasome and degraded .

Biochemical Pathways

The primary biochemical pathway involved in the action of m-PEG4-sulfonic acid is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the ubiquitination of target proteins, m-PEG4-sulfonic acid (via PROTACs) can selectively influence this pathway to degrade specific proteins .

Pharmacokinetics

As a polyethylene glycol (peg) derivative, it is expected to increase the water solubility of compounds in aqueous media

Result of Action

The result of the action of m-PEG4-sulfonic acid is the selective degradation of target proteins . By enabling the design of PROTACs that can target specific proteins for degradation, m-PEG4-sulfonic acid can potentially influence a wide range of cellular processes, depending on the identity of the target protein .

Action Environment

The action of m-PEG4-sulfonic acid is likely to be influenced by various environmental factors. For example, the pH and temperature of the environment could potentially affect the stability and efficacy of the PROTACs in which m-PEG4-sulfonic acid is used . .

Future Directions

As a PEG-based PROTAC linker, m-PEG4-sulfonic acid has potential applications in the development of new PROTACs . Its ability to increase the water solubility of compounds in aqueous media could be beneficial in drug development .

properties

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O7S/c1-13-2-3-14-4-5-15-6-7-16-8-9-17(10,11)12/h2-9H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLNKYKZGYOWSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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